molecular formula C14H12N4O4S2 B2766628 N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 868976-79-8

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2766628
CAS No.: 868976-79-8
M. Wt: 364.39
InChI Key: XDUKTEONXLMEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including furan rings, thiadiazole rings, and carboxamide groups.


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a molar refractivity of 68.8±0.4 cm3, and a polar surface area of 180 Å2 . It also has several other properties such as molar volume, surface tension, and polarizability .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and reactivity of derivatives of furan-2-carboxamide have been explored extensively. For instance, Aleksandrov et al. (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its transformation into thioamide and further oxidation to create 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
  • Remizov et al. (2019) investigated the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to novel heterocyclic structures with potential for further functionalization (Remizov, Pevzner, & Petrov, 2019).

Molecular Characterization and Theoretical Studies

  • Cakmak et al. (2022) synthesized and characterized a thiazole-based heterocyclic amide derived from furan-2-carboxamide, revealing its antimicrobial activity through various spectroscopic and theoretical analyses, including density functional theory (DFT) and Hirshfeld surface analysis (Cakmak et al., 2022).

Biological Activity

  • A study on the synthesis and antimicrobial activity of new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives showed promising antimicrobial properties against various bacterial and fungal strains. This research emphasizes the potential pharmacological applications of furan-2-carboxamide derivatives in combating microbial infections (El-Shehry, El‐Hag, & Ewies, 2020).

Electrophilic Substitution Reactions

  • Aleksandrov and colleagues (2017) also explored the electrophilic substitution reactions of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, providing insights into the versatile chemistry and potential applications of these furan-2-carboxamide derivatives in synthesizing more complex heterocyclic compounds (Aleksandrov & Elchaninov, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The unique structure of this compound provides opportunities for studying biological activities and developing new therapeutic interventions. Its antimicrobial activity suggests potential applications in the development of new antibiotics .

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c19-11(15-7-9-3-1-5-21-9)8-23-14-18-17-13(24-14)16-12(20)10-4-2-6-22-10/h1-6H,7-8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUKTEONXLMEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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